

Application Notes and Protocols for CDN1163 In Vivo Experiments

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Compound of Interest

Compound Name: *CDN1163*

Cat. No.: *B1668764*

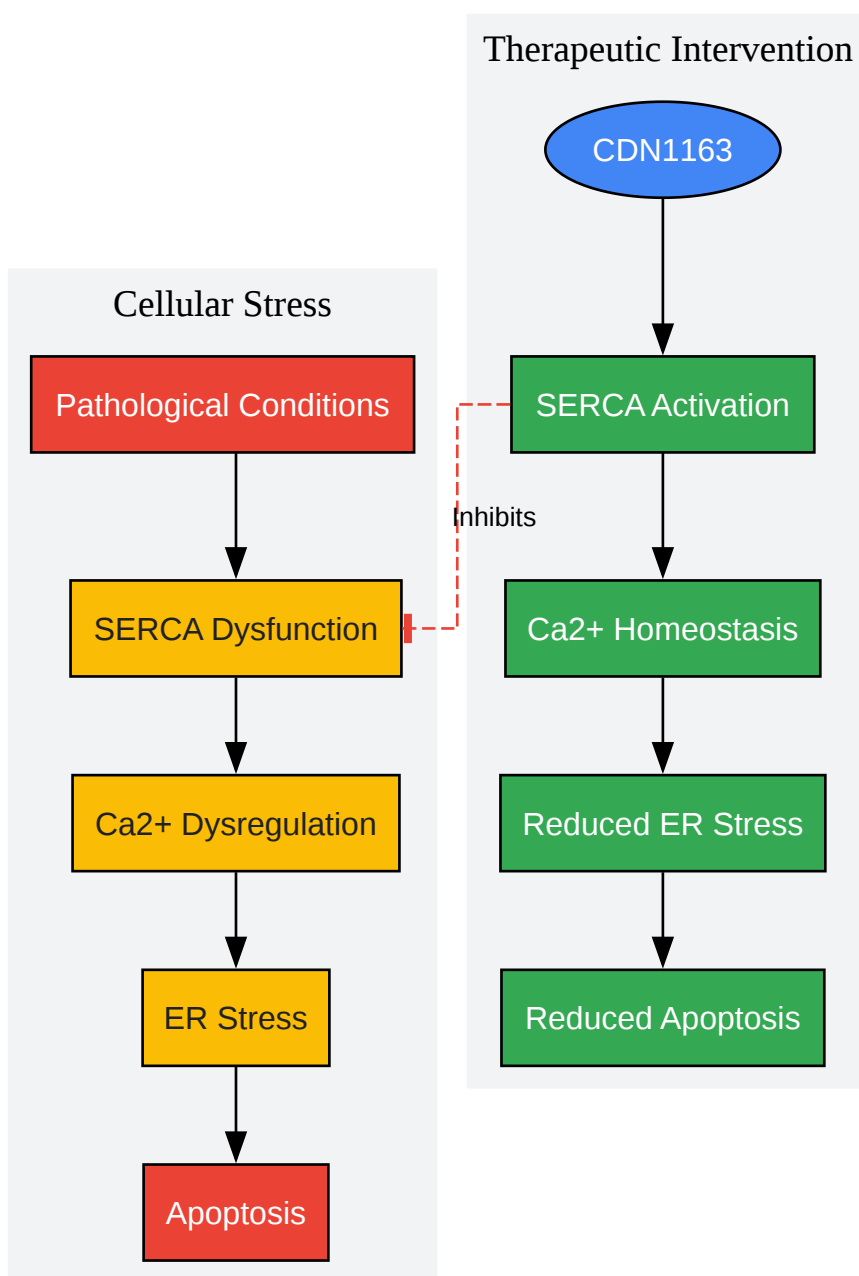
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **CDN1163**, a small-molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA). The following sections detail its mechanism of action, established experimental protocols, and reported dosages across various preclinical models.

Mechanism of Action

CDN1163 acts as an allosteric activator of SERCA, an essential protein responsible for pumping calcium ions from the cytosol into the endoplasmic reticulum (ER).[1][2] By enhancing SERCA activity, **CDN1163** helps to restore intracellular calcium homeostasis, which is often disrupted in pathological conditions.[2][3][4] This restoration of calcium balance leads to the attenuation of ER stress and a reduction in subsequent apoptosis (programmed cell death).[1][3][4] The activation of SERCA by **CDN1163** has shown therapeutic potential in a variety of disease models, including those for neurodegenerative disorders, metabolic diseases, and cerebral ischemia.[1][3][5][6][7][8]



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Caption: CDN1163 Mechanism of Action.

In Vivo Experimental Data Summary

The following tables summarize the dosages and protocols for **CDN1163** used in various in vivo studies.

Table 1: CDN1163 Dosage and Administration in Rodent Models

Animal Model	Disease/Condition	Dosage	Administration Route	Vehicle	Duration	Reference
C57BL/6J Mice	Cognitive Flexibility	20 mg/kg	Intraperitoneal (i.p.)	10% DMSO, 90% corn oil	17 days	[1]
db/db Mice	Diabetes	Not Specified	Intraperitoneal (i.p.)	Not Specified	5 consecutive days	[5][8]
mdx Mice	Muscular Dystrophy	40 mg/kg	Intraperitoneal (i.p.)	Not Specified	7 weeks (3 times/week)	[6]
Sprague-Dawley Rats	Cerebral Ischemia-Reperfusion	3 mg/kg & 10 mg/kg	Intraperitoneal (i.p.)	10% DMF, 10% Tween 80 in saline	4 doses every 6 hours	[3]
ob/ob Mice	Obesity/Diabetes	50 mg/kg	Not Specified	Not Specified	5 days	[2]
APP/PS1 Mice	Alzheimer's Disease	20 mg/kg	Intraperitoneal (i.p.)	10% DMSO, 90% corn oil	Chronic	[1]
6-OHDA-lesioned Rats	Parkinson's Disease	Not Specified	Not Specified	Not Specified	Not Specified	[9]

Detailed Experimental Protocols

Protocol 1: Evaluation of **CDN1163** in a Mouse Model of Diabetes

This protocol is based on studies using db/db mice, a model for type 2 diabetes.[5][8]

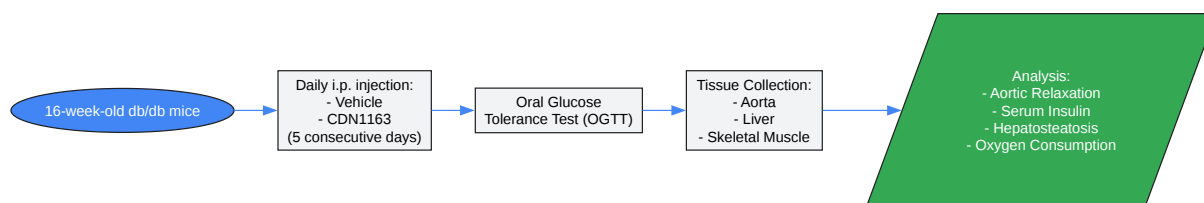
1. Animal Model:

- Species: Mouse
- Strain: db/db (and control littermates)
- Age: 16 weeks
- Sex: Male

2. Materials:

- **CDN1163**
- Vehicle for injection
- Syringes and needles for intraperitoneal injection
- Glucose solution for oral glucose tolerance test (OGTT)
- Glucometer and test strips
- Equipment for isometric tension measurements of aortic rings

3. Experimental Workflow:



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Caption: Workflow for Diabetes Model.

4. Procedure:

- Acclimate 16-week-old male db/db mice and control mice to the housing conditions.[5]
- Divide the mice into four groups: control + vehicle, control + **CDN1163**, db/db + vehicle, and db/db + **CDN1163**. [5]
- Prepare the **CDN1163** solution in the desired vehicle.
- Administer **CDN1163** or vehicle via intraperitoneal injection daily for 5 consecutive days.[5] [8]
- Following the treatment period, perform an oral glucose tolerance test (OGTT). Measure blood glucose at 0, 60, and 120 minutes post-glucose administration.[5]
- At the end of the study, euthanize the animals and collect tissues such as the aorta, liver, and skeletal muscle for further analysis.
- Assess aortic endothelial function through isometric tension measurements of aortic rings.[5]
- Measure serum insulin levels.[5]
- Evaluate hepatosteatosis and oxygen consumption in skeletal muscle.[5]

Protocol 2: Assessment of **CDN1163** in a Rat Model of Cerebral Ischemia

This protocol is derived from a study using a middle cerebral artery occlusion (MCAO) model in rats.[3][4]

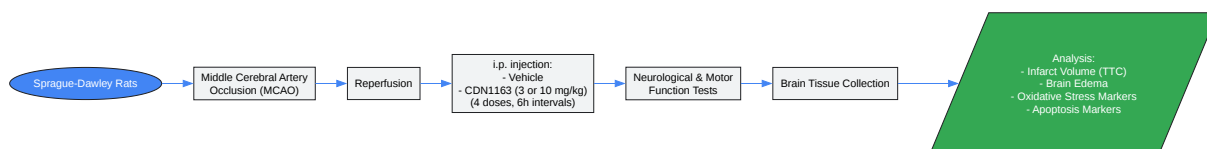
1. Animal Model:

- Species: Rat
- Strain: Sprague-Dawley
- Weight: 250-270 g
- Sex: Male

2. Materials:

- **CDN1163**
- Vehicle: 10% dimethylformamide (DMF) and 10% Tween 80 in normal saline[3]
- Surgical instruments for MCAO
- TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume analysis
- Equipment for neurological and motor function tests (e.g., modified neurological severity score, rotarod)

3. Experimental Workflow:



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Caption: Workflow for Cerebral Ischemia Model.

4. Procedure:

- Acclimate male Sprague-Dawley rats (250-270 g) to the housing conditions.[3]
- Induce cerebral ischemia via transient middle cerebral artery occlusion (MCAO).[3]
- Randomly assign animals to sham, MCAO + vehicle, MCAO + **CDN1163** (3 mg/kg), and MCAO + **CDN1163** (10 mg/kg) groups.[3]
- Immediately after reperfusion, administer the first dose of **CDN1163** or vehicle intraperitoneally.[3]
- Administer three additional doses at 6-hour intervals.[3]
- Perform neurological and motor function assessments, such as the modified Neurological Severity Score (mNSS), grip strength, and rotarod tests.[3]
- After 22 hours of reperfusion, euthanize the animals and collect the brains.[3]
- Determine the infarct volume using TTC staining.[3]
- Measure brain edema and markers of oxidative stress (e.g., MDA, nitrite, GSH).[3]

- Analyze the expression of ER stress and apoptosis markers (e.g., BiP, CHOP, Bax, Bcl-2) via immunoblotting.[3][4]

These protocols provide a foundation for designing in vivo experiments with **CDN1163**.

Researchers should optimize dosages, treatment durations, and outcome measures based on their specific experimental goals and animal models.

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